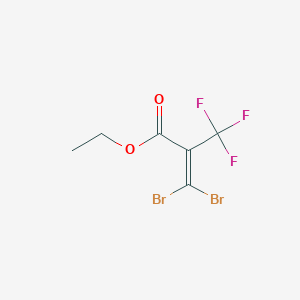

Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate is a versatile compound widely used in organic synthesis. It is known for its unique structure, which includes both bromine and trifluoromethyl groups, making it a valuable building block for various chemical reactions. This compound is particularly significant in the preparation of functionalized α-trifluoromethyl α,β-unsaturated lactones and trifluoromethyl pyrazolinones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of ethyl trifluoropyruvate with bromine. This process is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is often performed in the presence of a base, such as triethylamine, to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.

Cross-Coupling Reactions: It serves as a precursor for Suzuki–Miyaura cross-coupling reactions with arylboronic acids.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Cyclization Reactions: Often performed under acidic or basic conditions, depending on the desired product.

Cross-Coupling Reactions: Utilizes palladium catalysts and bases like potassium phosphate in solvents such as toluene.

Major Products Formed:

Substitution Reactions: Formation of various substituted derivatives.

Cyclization Reactions: Production of heterocyclic compounds, such as lactones and pyrazolinones.

Cross-Coupling Reactions: Generation of aryl-substituted products.

Scientific Research Applications

Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its role in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethyl groups. These groups facilitate the formation of new bonds and the creation of complex molecular structures. The compound’s reactivity is influenced by its electronic properties, which are modulated by the trifluoromethyl group .

Comparison with Similar Compounds

- 3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester

- Ethyl 2,3-dibromopropionate

- Trifluoromethyl-substituted heterocycles

Comparison: Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate stands out due to its unique combination of bromine and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic applications. Compared to similar compounds, it offers enhanced versatility in forming functionalized products and heterocyclic structures .

Biological Activity

Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a chemical structure that includes a trifluoromethyl group and dibromo substituents. These features contribute to its unique reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of related compounds have shown effectiveness against various bacterial strains, suggesting that the compound may also possess similar properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Potential

The compound's analogs have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. The trifluoromethyl group may enhance the binding affinity to specific targets within cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows for better membrane permeability, facilitating the compound's entry into cells where it can exert its effects.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways critical for cell survival and proliferation.

Case Studies

-

Study on Antimicrobial Activity : A recent study evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 10 µM B S. aureus 5 µM C P. aeruginosa 20 µM -

Anticancer Activity : Another study focused on the anticancer effects of this compound in vitro using human cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.

Cell Line IC50 (µM) HeLa 15 MCF-7 12 A549 18

Properties

CAS No. |

149597-17-1 |

|---|---|

Molecular Formula |

C6H5Br2F3O2 |

Molecular Weight |

325.91 g/mol |

IUPAC Name |

ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate |

InChI |

InChI=1S/C6H5Br2F3O2/c1-2-13-5(12)3(4(7)8)6(9,10)11/h2H2,1H3 |

InChI Key |

VJKXYMSGLQPDNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(Br)Br)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.